Ditetradecyl adipate

Description

Properties

CAS No. |

26720-19-4 |

|---|---|

Molecular Formula |

C34H66O4 |

Molecular Weight |

538.9 g/mol |

IUPAC Name |

ditetradecyl hexanedioate |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-37-33(35)29-25-26-30-34(36)38-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |

InChI Key |

QZQPCVVMCYMSFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

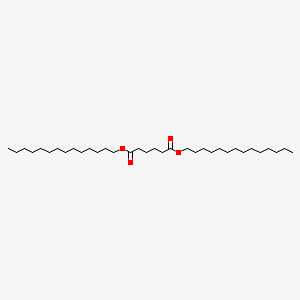

Ditetradecyl adipate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl adipate, also known as dimyristyl adipate, is a diester of adipic acid and tetradecanol. As a long-chain fatty ester, it possesses properties that make it a compound of interest in various industrial applications, including as a plasticizer and, notably, as an excipient in pharmaceutical formulations. Its lipophilic nature and potential to modify the physical properties of formulations make it a candidate for use in topical drug delivery systems and as a component of lipid-based nanoformulations designed to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of the chemical structure, properties, and potential applications of this compound, with a focus on its relevance to the pharmaceutical sciences.

Chemical Structure and Identification

This compound is structurally characterized by a central six-carbon dicarboxylic acid (adipic acid) core, esterified at both ends with a 14-carbon fatty alcohol (tetradecanol).

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ditetradecyl hexanedioate[1] |

| Synonyms | Dimyristyl adipate, Adipic acid, ditetradecyl ester, Hexanedioic acid, 1,6-ditetradecyl ester[1] |

| CAS Number | 26720-19-4[1] |

| Molecular Formula | C₃₄H₆₆O₄[1] |

| Molecular Weight | 538.9 g/mol [1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Expected to be a waxy solid at room temperature | Estimation |

| Melting Point | ~45.9 °C (for Ditridecyl Adipate) | Experimental (Analog) |

| Boiling Point | ~503.0 ± 18.0 °C (for Ditridecyl Adipate) | Experimental (Analog)[2] |

| Density | ~0.906 g/cm³ (for Ditridecyl Adipate) | Experimental (Analog) |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | General knowledge of long-chain esters[3] |

| XLogP3-AA | 13.9 | Computed[1] |

Spectroscopic Data

While the existence of spectroscopic data for this compound is documented, specific peak information is not publicly available.[1] The following tables provide representative chemical shifts and vibrational frequencies based on the known structure and typical values for long-chain esters.

Table 3: Representative ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet | -O-CH₂ - (Ester) |

| ~2.28 | Triplet | -CH₂ -C=O (Adipate α-CH₂) |

| ~1.62 | Multiplet | -CH₂ -CH₂-C=O (Adipate β-CH₂) and -O-CH₂-CH₂ - (Tetradecanol β-CH₂) |

| ~1.25 | Broad Singlet | -(CH₂ )₁₀- (Methylene chain of tetradecanol) |

| ~0.88 | Triplet | -CH₃ (Terminal methyl)[4] |

Table 4: Representative ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~173 | C =O (Ester carbonyl) |

| ~65 | -O-C H₂- (Ester) |

| ~34 | -C H₂-C=O (Adipate α-CH₂) |

| ~29 | -(C H₂)₁₀- (Methylene chain of tetradecanol) |

| ~26 | -O-CH₂-C H₂- (Tetradecanol β-CH₂) |

| ~25 | -C H₂-CH₂-C=O (Adipate β-CH₂) |

| ~23 | -C H₂-CH₃ |

| ~14 | -C H₃ (Terminal methyl) |

Table 5: Representative IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkane) |

| ~1735 | Strong, Sharp | C=O stretching (ester)[5] |

| ~1465 | Medium | C-H bending (alkane) |

| ~1170 | Strong | C-O stretching (ester) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer-Speier esterification of adipic acid with tetradecanol in the presence of an acid catalyst.

Reaction:

Adipic Acid + 2 Tetradecanol -- (H⁺ catalyst, Heat) --> this compound + 2 H₂O

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add adipic acid (1.0 eq.), tetradecanol (2.2 eq.), a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), and a suitable solvent for azeotropic water removal (e.g., toluene).

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (adipic acid) is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield the pure product.

Applications in Drug Development

Long-chain esters like this compound are valuable excipients in pharmaceutical formulations, primarily due to their lipophilicity, low toxicity, and ability to act as emollients and solubilizing agents.[6][7][8]

Topical and Transdermal Drug Delivery

In topical formulations, this compound can function as a skin-conditioning agent and an emollient, improving the feel and spreadability of creams and ointments. More importantly, its lipid nature can enhance the penetration of APIs through the stratum corneum, the primary barrier of the skin. By temporarily disrupting the lipid bilayer of the skin, it can act as a permeation enhancer, facilitating the delivery of drugs into and through the skin.

Lipid-Based Formulations for Oral and Parenteral Delivery

This compound can be a key component in the formulation of lipid-based drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS).[9][10][11] These systems are particularly useful for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).

Caption: Logical relationship of this compound in nanoformulations.

In these formulations, this compound serves as the oil phase in which the lipophilic drug is dissolved. The resulting nanometer-sized droplets provide a large surface area for drug release and absorption in the gastrointestinal tract. For parenteral formulations, it can be used in the oil phase of lipid emulsions for intravenous drug delivery.

Safety and Toxicology

Esters of adipic acid generally exhibit low acute toxicity. For the structurally similar ditridecyl adipate, it is reported to have a low order of toxicity.[3] However, comprehensive toxicological data specifically for this compound is limited. As with any excipient, its use in a pharmaceutical formulation would require a thorough toxicological evaluation to establish its safety for the intended route of administration and dosage level.

Conclusion

This compound is a long-chain diester with physicochemical properties that make it a promising excipient in pharmaceutical sciences. Its lipophilic character is advantageous for enhancing the delivery of poorly soluble drugs through topical, oral, and parenteral routes. While specific experimental data for this compound is not extensively available, its properties can be reasonably estimated from its chemical structure and data from analogous compounds. Further research into its specific applications and a comprehensive toxicological assessment will be crucial for its broader implementation in drug delivery systems.

References

- 1. This compound | C34H66O4 | CID 117851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ditridecyl adipate, 16958-92-2 [thegoodscentscompany.com]

- 3. Ditridecyl Adipate | C32H62O4 | CID 85653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. mdpi.com [mdpi.com]

Ditetradecyl Adipate (CAS 26720-19-4): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ditetradecyl adipate, also known as dimyristyl adipate, is a diester of adipic acid and tetradecanol. With the CAS number 26720-19-4, this lipophilic compound is characterized by its long alkyl chains, which impart significant non-polar characteristics. While its primary applications have traditionally been in the cosmetics and lubricants industries as an emollient and a viscosity-modifying agent, its structural similarity to endogenous lipids and other long-chain fatty acid esters suggests potential utility in pharmaceutical formulations, particularly in the realm of drug delivery. This technical guide provides a comprehensive overview of this compound, summarizing its known properties, potential applications in drug development, and proposed experimental protocols. It is important to note that while extensive data exists for structurally related adipate esters, specific experimental data for this compound in drug delivery systems is limited. Therefore, this guide leverages data from analogous compounds to provide a foundational understanding and to propose avenues for future research.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models, with experimental data being sparse in publicly available literature. The following table summarizes key computed physicochemical properties. For comparative purposes, experimental data for a related, shorter-chain adipate ester, dibutyl adipate, is also included.

| Property | This compound (Computed) | Dibutyl Adipate (Experimental) | Reference |

| Molecular Formula | C34H66O4 | C14H26O4 | [1] |

| Molecular Weight | 538.9 g/mol | 258.36 g/mol | [1] |

| XLogP3-AA | 13.9 | 4.3 | [1] |

| Hydrogen Bond Donor Count | 0 | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [1] |

| Rotatable Bond Count | 33 | 13 | [1] |

| Topological Polar Surface Area | 52.6 Ų | 52.6 Ų | [1] |

| Melting Point | Not Available | -32.4 °C | |

| Boiling Point | Not Available | 165 °C | |

| Density | Not Available | 0.962 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be achieved through a standard Fischer esterification reaction. This process involves the reaction of adipic acid with two equivalents of tetradecanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

Adipic acid

-

Tetradecanol (Myristyl alcohol)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

5% aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine adipic acid (1.0 equivalent), tetradecanol (2.2 equivalents), and a suitable solvent such as toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 equivalents) to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by washing the organic layer with a 5% aqueous sodium bicarbonate solution in a separatory funnel.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis workflow for this compound.

Potential Applications in Drug Development

The lipophilic nature and high molecular weight of this compound make it a candidate for several applications in drug delivery, primarily centered around the formulation of poorly water-soluble drugs.

Lipid-Based Drug Delivery Systems

Long-chain fatty acid esters are integral components of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can encapsulate lipophilic drugs, protect them from degradation, and potentially enhance their oral bioavailability or facilitate targeted delivery. The inclusion of esters like this compound can modify the lipid matrix, influencing drug loading, release characteristics, and the physical stability of the nanoparticles.

Enhancement of Drug Solubility and Permeation

As a lipophilic excipient, this compound could act as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based formulations. For topical and transdermal delivery, its properties as an emollient may also aid in the penetration of APIs through the stratum corneum.

Proposed Experimental Protocols for Evaluation in Drug Delivery

The following are proposed experimental workflows for researchers interested in evaluating the potential of this compound in drug delivery applications.

Protocol 1: Formulation of this compound-Containing Nanoparticles

Objective: To formulate and characterize solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) incorporating this compound for the delivery of a model lipophilic drug.

Materials:

-

This compound

-

A solid lipid (e.g., glyceryl behenate, stearic acid)

-

A liquid lipid (for NLCs, e.g., oleic acid, medium-chain triglycerides)

-

A surfactant (e.g., Poloxamer 188, Tween® 80)

-

A model lipophilic drug (e.g., curcumin, paclitaxel)

-

Phosphate-buffered saline (PBS)

-

High-shear homogenizer or microfluidizer

Procedure:

-

Lipid Phase Preparation: Melt the solid lipid and this compound (and liquid lipid for NLCs) at a temperature approximately 10°C above the melting point of the highest melting component. Dissolve the model lipophilic drug in the molten lipid phase.

-

Aqueous Phase Preparation: Dissolve the surfactant in double-distilled water and heat to the same temperature as the lipid phase.

-

Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a specified time (e.g., 5-10 minutes) at a high speed (e.g., 10,000-20,000 rpm) to form a coarse emulsion.

-

Nanoparticle Formation: Pass the hot coarse emulsion through a microfluidizer for a set number of cycles to reduce the particle size to the nanometer range.

-

Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form nanoparticles.

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine using DLS to assess surface charge and stability.

-

Entrapment Efficiency and Drug Loading: Separate the unencapsulated drug from the nanoparticles by ultracentrifugation and quantify the drug in the supernatant and the pellet using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

In Vitro Drug Release: Perform a drug release study using a dialysis bag method in a relevant release medium (e.g., PBS with a small amount of surfactant to ensure sink conditions).

-

Workflow for nanoparticle formulation and characterization.

Safety and Toxicology

There is a lack of specific toxicological data for this compound. However, data from other adipate esters can provide an initial assessment of its likely safety profile. Adipate esters are generally considered to have low toxicity. For instance, dibutyl adipate has been assessed for its safety in cosmetics and is considered safe for use at current concentrations. It exhibits low acute oral and dermal toxicity. Given the high molecular weight and lipophilicity of this compound, its systemic absorption is expected to be low, which would likely contribute to a favorable safety profile. However, comprehensive toxicological studies, including skin irritation, sensitization, and genotoxicity assays, would be necessary to confirm its safety for pharmaceutical applications.

Conclusion

This compound is a lipophilic compound with potential applications in drug development, particularly as an excipient in lipid-based drug delivery systems for poorly soluble drugs. While direct experimental data on its use in pharmaceutical formulations is currently limited, its physicochemical properties, inferred from its structure and data on related compounds, suggest it could be a valuable tool for formulation scientists. The provided synthesis and formulation protocols offer a starting point for researchers to explore the utility of this compound. Further research is warranted to fully characterize its properties, establish its safety profile, and validate its efficacy in enhancing the delivery of therapeutic agents.

References

Physical properties of Ditetradecyl adipate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Ditetradecyl adipate, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this compound, this document also includes data for the closely related compound, Ditridecyl adipate, for comparative purposes. Detailed methodologies for the determination of these physical properties are also provided.

Introduction to this compound

This compound, also known as dimyristyl adipate, is a diester of adipic acid and tetradecanol. Its chemical structure consists of a central adipic acid core with two C14 alkyl chains. The molecular formula for this compound is C34H66O4, and its molecular weight is approximately 538.9 g/mol .[1] This compound, like other long-chain diesters, is expected to be a waxy solid or a viscous liquid at room temperature with a high boiling point and low volatility. Such compounds often find applications as plasticizers, emollients, and lubricants.

Quantitative Physical Property Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C34H66O4 | 538.9 | Not available | Not available |

| Ditridecyl adipate | C32H62O4 | 510.83 | 45.9[2][3] | 503.0 ± 18.0 (Predicted)[2][3] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the melting and boiling points of high molecular weight organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port.

-

Heating and Observation: The apparatus is heated at a controlled rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure accuracy.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point liquids, the Thiele tube method offers a convenient and accurate means of determination using a small amount of sample.

Apparatus:

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the small test tube.

-

Apparatus Assembly: A capillary tube is placed, open end down, into the test tube containing the sample. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: The Thiele tube is filled with heating oil to a level above the side arm. The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the tube facilitates the circulation of the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4]

Workflow for Physical Property Determination

The logical flow for characterizing the physical properties of a long-chain ester like this compound is outlined below.

Caption: Workflow for the determination of physical properties of this compound.

References

An In-depth Technical Guide to Ditetradecyl Adipate

This document provides core technical specifications for ditetradecyl adipate, focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise data for formulation and analysis.

Chemical Identity and Properties

This compound, also known as dimyristyl adipate, is the diester of adipic acid and tetradecanol. Its chemical structure and properties are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₃₄H₆₆O₄ | PubChem[1] |

| Molecular Weight | 538.9 g/mol | PubChem[1] |

| IUPAC Name | ditetradecyl hexanedioate | PubChem[1] |

| CAS Number | 26720-19-4 | PubChem[1] |

Logical Relationship of Chemical Components

The following diagram illustrates the formation of this compound from its constituent molecules, adipic acid and tetradecanol, through an esterification reaction.

References

An In-depth Technical Guide to the Solubility of Ditetradecyl Adipate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ditetradecyl adipate, a long-chain diester of significant interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide integrates general principles of ester solubility, data on analogous long-chain esters, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is the diester formed from the reaction of adipic acid and tetradecanol. Its long, saturated alkyl chains (C14) and the central dicarboxylic acid backbone impart a highly nonpolar and lipophilic character to the molecule. These structural features are the primary determinants of its solubility in various organic solvents. As a general principle for esters, solubility decreases as the carbon chain length increases. Consequently, this compound is expected to be soluble in nonpolar organic solvents and poorly soluble in polar solvents, with negligible solubility in water.

Qualitative Solubility of Long-Chain Adipate Esters

While specific quantitative data for this compound is scarce, the expected solubility in common organic solvents can be inferred from the behavior of other long-chain esters and fundamental principles of "like dissolves like." The following table summarizes the anticipated qualitative solubility of this compound.

| Solvent Class | Solvent Examples | Expected Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The nonpolar alkyl chains of both the solvent and solute allow for favorable van der Waals interactions. |

| Aromatic | Toluene, Benzene, Xylene | High | The nonpolar nature of aromatic solvents facilitates the dissolution of the long hydrocarbon chains of the ester. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity to interact with the ester group while effectively solvating the long alkyl chains. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and can solvate the long alkyl chains, with THF being a common solvent for adipate polyesters. |

| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | The polarity of the ketone functional group is less compatible with the long, nonpolar chains of this compound. |

| Esters | Ethyl acetate, Butyl acetate | Moderate | The ester functional groups can interact, but the overall compatibility will depend on the chain lengths of the solvent ester. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The strong hydrogen bonding network of alcohols is disrupted by the nonpolar solute, making dissolution energetically unfavorable. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very Low to Insoluble | The high polarity of these solvents is incompatible with the highly nonpolar nature of this compound. |

| Water | Water | Insoluble | The large, nonpolar hydrocarbon chains cannot overcome the strong hydrogen bonding of water, leading to immiscibility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, direct experimental measurement is necessary. The following are standard methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

This gravimetric method is a widely accepted standard for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature until the undissolved solid settles.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter is used to remove any remaining solid particulates.

-

Solvent Evaporation: The sampled solution is transferred to a pre-weighed vial, and the solvent is evaporated under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not degrade the solute.

-

Quantification: The vial containing the dried solute is weighed. The solubility is then calculated as the mass of the dissolved this compound per volume (or mass) of the solvent.

Isothermal Shake-Flask Method Workflow

This method is suitable for more rapid and smaller-scale solubility determination.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. These standards are injected into an HPLC system to generate a calibration curve of peak area versus concentration. A suitable detector, such as a UV detector (if the molecule has a chromophore) or a refractive index detector, is used.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method (equilibration for 24-72 hours).

-

Sampling and Dilution: A small, known volume of the clear supernatant is withdrawn and diluted with a known volume of the mobile phase or the pure solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area is recorded.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

HPLC Method for Solubility Determination

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, its solubility profile can be reliably predicted based on its chemical structure. It is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methods for their determination. The choice of method will depend on the required accuracy, the amount of available material, and the available analytical instrumentation.

Spectroscopic Analysis of Ditetradecyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for Ditetradecyl adipate, a diester of adipic acid and tetradecanol. The information herein is designed to assist researchers and professionals in the identification, characterization, and quality control of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not publicly available, this guide presents predicted data based on the compound's chemical structure and spectroscopic principles of similar long-chain esters.

Chemical Structure and Properties

This compound possesses the chemical formula C34H66O4 and a molecular weight of 538.9 g/mol . Its structure consists of a central adipic acid core esterified with two 14-carbon tetradecyl chains. This structure gives the molecule its characteristic lipophilic nature.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity |

| C=O (Ester Carbonyl) | 173-174 | Singlet |

| -CH₂-O- (Methylene adjacent to oxygen) | 64-65 | Triplet |

| -CH₂-C=O (Methylene adjacent to carbonyl) | 34-35 | Triplet |

| -(CH₂)n- (Bulk methylene groups of tetradecyl chain) | 29-30 | Multiplet |

| -CH₂-CH₂-O- | 28-29 | Triplet |

| -CH₂-CH₂-C=O | 24-25 | Triplet |

| -CH₂-CH₃ (Terminal methylene of tetradecyl chain) | 22-23 | Triplet |

| -CH₃ (Terminal methyl of tetradecyl chain) | 14-15 | Quartet |

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2920-2930 | C-H stretch (alkane) | Strong |

| 2850-2860 | C-H stretch (alkane) | Strong |

| 1735-1745 | C=O stretch (ester) | Strong, Sharp |

| 1460-1470 | C-H bend (alkane) | Medium |

| 1170-1250 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 538.5 | [M]⁺ (Molecular Ion) |

| 341.3 | [M - C₁₄H₂₉O]⁺ |

| 201.2 | [C₁₄H₂₉O]⁺ |

| 149.1 | [C₆H₁₀O₄ + H]⁺ (Protonated Adipic Acid) |

| 129.1 | McLafferty Rearrangement Product |

| 57.1 | [C₄H₉]⁺ |

| 43.1 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of long-chain esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The sample should be free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (Liquid Film): If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the salt plates or the solvent.

-

Sample Scan: Record the spectrum of the prepared sample.

-

Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Direct Infusion or Gas Chromatography-Mass Spectrometry (GC-MS). For a high molecular weight, low volatility compound like this compound, direct infusion with a suitable ionization source is common.

-

Ionization: Employ a soft ionization technique to preserve the molecular ion.

-

Electron Ionization (EI): Can be used, but may lead to extensive fragmentation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Often preferred for larger molecules to minimize fragmentation and clearly observe the molecular ion.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-600).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. For definitive identification and characterization, it is always recommended to obtain experimental data on a purified sample. The protocols and predicted data herein should serve as a valuable reference for researchers working with this and similar long-chain ester compounds.

A Deep Dive into the Thermal Stability and Degradation of Ditetradecyl Adipate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl adipate (DTA) is a long-chain diester of adipic acid and 1-tetradecanol. Its properties make it a subject of interest in various fields, including as a phase change material (PCM) for thermal energy storage and potentially as an excipient in pharmaceutical formulations.[1] Understanding the thermal stability and degradation profile of DTA is critical for its safe and effective application, particularly in contexts involving elevated temperatures during manufacturing, processing, or storage. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its thermal stability threshold, and a detailed examination of its degradation pathways.

Thermal Stability Assessment

The thermal stability of this compound has been primarily investigated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing key information about its decomposition profile.

Quantitative Thermal Analysis Data

The thermal properties of this compound are summarized in the table below. These values are crucial for determining the operational temperature limits for applications involving this material.

| Thermal Property | Value | Analytical Method | Reference |

| Melting Temperature | 44 °C | Differential Scanning Calorimetry (DSC) | [1] |

| Enthalpy of Fusion | 142.4 J/g | Differential Scanning Calorimetry (DSC) | [1] |

| Onset Decomposition Temperature | 248.3 °C | Thermogravimetric Analysis (TGA) | [1] |

Table 1: Summary of Thermal Properties of this compound

Degradation Pathway of this compound

The thermal degradation of long-chain esters, such as this compound, in an inert atmosphere is generally understood to proceed through a non-radical, intramolecular elimination reaction, often referred to as a cis-elimination or a cyclic pyrolysis of esters. This mechanism involves the formation of a six-membered cyclic transition state. For an ester to undergo this type of degradation, the alcohol moiety must contain at least one hydrogen atom on the carbon atom beta to the ester oxygen (a β-hydrogen).

In the case of this compound, the 1-tetradecanol portion of the ester provides the necessary β-hydrogens. The proposed degradation pathway involves the following steps:

-

Initiation: At elevated temperatures (above 248.3 °C), the ester undergoes a conformational change to allow for the formation of a six-membered cyclic transition state.

-

Hydrogen Transfer and Bond Cleavage: A β-hydrogen from the tetradecyl group is transferred to the carbonyl oxygen of the ester. Simultaneously, the C-O bond of the ester cleaves, and a double bond is formed in the alkyl chain.

-

Product Formation: This concerted reaction results in the formation of adipic acid and 1-tetradecene for each ester linkage that degrades.

This degradation mechanism is depicted in the diagram below.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To ensure reproducible and accurate assessment of the thermal stability and degradation of this compound, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: Determine the onset temperature of decomposition, which is typically calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss. Record the temperature at the maximum rate of decomposition (the peak of the derivative thermogravimetric curve) and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and enthalpy of fusion.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C.

-

Heat from 0 °C to 80 °C at a rate of 10 °C/min.

-

Hold at 80 °C for 5 minutes to erase thermal history.

-

Cool from 80 °C to 0 °C at a rate of 10 °C/min.

-

Heat from 0 °C to 80 °C at a rate of 10 °C/min (second heating scan).

-

-

-

Data Analysis: Determine the melting temperature (peak of the endotherm) and the enthalpy of fusion (integrated area of the melting peak) from the second heating scan.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound is illustrated in the following diagram.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound exhibits good thermal stability up to approximately 248.3 °C, making it suitable for applications where it will not be exposed to temperatures exceeding this limit.[1] Above this temperature, it undergoes a predictable degradation process via a cyclic elimination mechanism to yield adipic acid and 1-tetradecene. For researchers, scientists, and drug development professionals, a thorough understanding of these thermal properties is paramount for ensuring product quality, stability, and safety. The experimental protocols and degradation pathways outlined in this guide provide a foundational framework for the thermal characterization and application of this compound.

References

An In-depth Technical Guide to the Health and Safety of Ditetradecyl Adipate

Disclaimer: A comprehensive Safety Data Sheet (SDS) containing detailed health and safety data specifically for ditetradecyl adipate (CAS No. 26720-19-4) is not publicly available. The following guide has been compiled using publicly accessible data for this compound and related long-chain dialkyl adipates. Information pertaining to related compounds should be considered for reference purposes only and may not be representative of the specific toxicological properties of this compound.

Chemical Identification and Physical Properties

This compound, also known as dimyristyl adipate, is the diester of tetradecanol and adipic acid.[1] It belongs to the class of long-chain dialkyl adipates.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Di(tridecyl) Adipate | Diethyl Adipate |

| CAS Number | 26720-19-4[2] | 16958-92-2 | 141-28-6 |

| Molecular Formula | C34H66O4[1] | C32H62O4 | C10H18O4 |

| Molecular Weight | 538.9 g/mol [1] | Not specified | 202.25 g/mol |

| Appearance | Not specified | Not specified | Colorless liquid |

| Melting Point | Not specified | Not specified | -20 °C |

| Boiling Point | Not specified | Not specified | 251 °C |

| Density | Not specified | Not specified | 1.009 g/mL at 25 °C |

| Synonyms | Dimyristyl adipate, Hexanedioic acid, 1,6-ditetradecyl ester[1] | Adipic acid, ditridecyl ester | Diethyl hexanedioate, Ethyl adipate |

Hazard Identification and Classification

Specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not available. For many related adipate esters, such as di(tridecyl) adipate, they are not classified as hazardous substances. However, some shorter-chain adipates, like diethyl adipate, may be classified as harmful to aquatic life.

Without specific data, a precautionary approach should be taken when handling this compound, assuming it may pose hazards similar to other chemicals of its class until proven otherwise.

Toxicological Profile (General for Long-Chain Dialkyl Adipates)

To the best of current knowledge, the toxicological properties of this compound have not been thoroughly investigated. The following is a general summary based on data for other adipate esters.

-

Acute Toxicity: Long-chain dialkyl adipates generally exhibit low acute toxicity via oral and dermal routes.

-

Skin Corrosion/Irritation: Not expected to be a significant skin irritant. Prolonged or repeated contact may cause mild irritation.

-

Serious Eye Damage/Irritation: May cause mild, transient eye irritation upon direct contact.

-

Respiratory or Skin Sensitization: Not generally considered to be a skin sensitizer.

-

Germ Cell Mutagenicity: Adipate esters have generally not shown evidence of mutagenicity in standard assays.

-

Carcinogenicity: No components of similar adipate esters at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[3]

-

Reproductive Toxicity: Insufficient data available for this compound.

Experimental Protocols

As no specific toxicological studies for this compound were found, a generalized experimental protocol for assessing acute oral toxicity, based on OECD Guideline 420 (Fixed Dose Procedure), is provided below as an example of how such a substance would be evaluated.[4]

Title: Acute Oral Toxicity – Fixed Dose Procedure (based on OECD 420)

Objective: To determine the acute oral toxicity of a test substance, providing information on the hazardous properties and allowing for its classification.

Test Animals: Healthy, young adult rodents (e.g., rats), typically of a single sex (usually females, as they are often slightly more sensitive).

Methodology:

-

Sighting Study: A preliminary study is conducted to identify the appropriate starting dose. A single animal is dosed at a specific level (e.g., 300 mg/kg) and observed for signs of toxicity. The outcome of this first animal determines the dose for the next animal (either higher or lower).[4]

-

Main Study: Groups of animals of a single sex are dosed in a stepwise procedure using a set of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[4]

-

Administration of Substance: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observations: Animals are observed individually after dosing at least once during the first 30 minutes, periodically during the first 24 hours (with special attention given during the first 4 hours), and daily thereafter, for a total of 14 days.[4]

-

Parameters Measured: Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma. The time of death, if it occurs, is recorded.

-

Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

-

Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The results are used to classify the substance according to the GHS, based on the dose at which evident toxicity or mortality is observed.

Visualization of a Chemical Safety Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance.

Caption: A generalized workflow for chemical safety assessment.

Handling and Storage Recommendations

Based on the general properties of long-chain esters, the following handling and storage recommendations are provided:

-

Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep containers tightly closed when not in use.

First Aid Measures

The following are general first-aid measures and should be adapted based on the specific circumstances of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Conclusion

There is a significant lack of publicly available health and safety data for this compound. While it is a member of the long-chain dialkyl adipate family, which generally exhibits low toxicity, this cannot be assumed for this specific substance. Any work with this compound should be conducted with a high degree of caution, implementing standard industrial hygiene practices. Comprehensive toxicological testing is required to fully characterize its health and safety profile.

References

Ditetradecyl Adipate: A Technical Guide to its Application as a Polymer Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecyl adipate (DTDA), a diester of adipic acid and tetradecanol, is a high molecular weight plasticizer with potential applications in various polymer systems. As the polymer industry continues to seek alternatives to traditional phthalate-based plasticizers due to health and environmental concerns, long-chain aliphatic esters like DTDA are gaining interest. Their inherent properties, such as low volatility and potential for improved biocompatibility, make them attractive candidates for specialized applications, including in medical devices and drug delivery systems.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a general synthesis protocol, and standardized methodologies for its incorporation and evaluation in polymer matrices. Due to the limited availability of specific performance data for DTDA in the public domain, this guide also presents comparative data for other common adipate plasticizers to infer its potential effects.

Physicochemical Properties of this compound

This compound is a large, non-polar molecule. Its key properties, sourced from the PubChem database, are summarized in the table below.[1] The high molecular weight and large number of rotatable bonds are characteristic of a plasticizer designed for low volatility and permanence.

| Property | Value | Source |

| CAS Number | 26720-19-4 | [1] |

| Molecular Formula | C34H66O4 | [1] |

| Molecular Weight | 538.9 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | Inferred |

| Boiling Point | 337 °C (for Adipic Acid) | [2] |

| Melting Point | 152 - 154 °C (for Adipic Acid) | [2] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| Rotatable Bond Count | 33 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Synthesis of this compound

This compound can be synthesized via the esterification of adipic acid with tetradecanol. The general reaction is as follows:

Adipic Acid + 2 Tetradecanol → this compound + 2 H₂O

Below is a generalized experimental protocol for the synthesis of adipate esters, which can be adapted for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Adipic Acid

-

Tetradecanol

-

Toluene (as a water-carrying agent)

-

Sulfuric Acid (catalyst)

-

Anhydrous Potassium Carbonate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1 molar equivalent), tetradecanol (2.2 molar equivalents), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

After cooling, the reaction mixture is neutralized with a solution of sodium carbonate.

-

The organic layer is separated and washed with water to remove any remaining acid and salt.

-

The toluene and excess tetradecanol are removed by distillation under reduced pressure.

-

The resulting crude this compound can be further purified by vacuum distillation or recrystallization.

Logical Flow of Synthesis:

This compound as a Plasticizer in Polymers

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[3][4] This is achieved by the plasticizer molecules inserting themselves between the polymer chains, thereby increasing the free volume and lowering the glass transition temperature (Tg). The long aliphatic chains of this compound are expected to be compatible with non-polar polymers like Polyvinyl Chloride (PVC) and could also find utility in biopolymers such as Polylactic Acid (PLA), where they can enhance flexibility.

Expected Effects on Polymer Properties

Based on the principles of polymer science and data from other long-chain adipate plasticizers, the following effects of this compound on polymer properties can be anticipated:

-

Glass Transition Temperature (Tg): A significant reduction in Tg is expected, transitioning the polymer from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.[5]

-

Mechanical Properties:

-

Tensile Strength: A decrease in tensile strength is likely.[3]

-

Elongation at Break: A significant increase in elongation at break is expected, indicating enhanced flexibility.[3]

-

Modulus of Elasticity: A decrease in the modulus of elasticity (Young's Modulus) is anticipated, signifying a softer, less stiff material.

-

-

Permanence: Due to its high molecular weight, this compound is expected to exhibit low volatility and reduced migration out of the polymer matrix compared to lower molecular weight plasticizers.

Quantitative Data (Comparative)

| Plasticizer | Polymer | Plasticizer Conc. (phr) | Change in Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Dioctyl Adipate (DOA) | PVC | 50 | ↓ ~100 | ~15-20 | ~300-400 |

| Di(2-ethylhexyl) Adipate (DEHA) | PVC | 50 | ↓ ~90-110 | ~16-22 | ~350-450 |

| This compound (DTDA) | PVC | 50 (estimated) | Expected to be similar or slightly less effective than DOA/DEHA due to higher molecular weight | Expected to be in a similar range | Expected to be in a similar range |

Data for DOA and DEHA is generalized from various sources for illustrative purposes. Specific values can vary depending on the grade of PVC and testing conditions.

Experimental Protocols for Evaluation in Polymers

To evaluate the efficacy of this compound as a plasticizer, a systematic experimental approach is required. This involves the preparation of plasticized polymer films followed by standardized testing of their thermal and mechanical properties.

Preparation of Plasticized Polymer Films by Solvent Casting

Solvent casting is a common laboratory technique for preparing thin polymer films with a uniform dispersion of additives.[6][7]

Materials:

-

Polymer (e.g., PVC, PLA)

-

This compound

-

Suitable Solvent (e.g., Tetrahydrofuran (THF) for PVC, Chloroform for PLA)

-

Glass petri dish or other flat casting surface

Procedure:

-

Dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v).

-

In a separate container, dissolve the desired amount of this compound in the same solvent.

-

Add the plasticizer solution to the polymer solution and stir until a homogeneous mixture is obtained. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).

-

Pour the mixture into a level glass petri dish.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature. To control the evaporation rate, the petri dish can be partially covered.

-

Once the film is formed and appears dry, place it in a vacuum oven at a slightly elevated temperature (below the polymer's Tg) to remove any residual solvent.

-

Carefully peel the film from the glass substrate.

Workflow for Polymer Film Preparation:

Testing of Plasticized Polymers

Standardized testing methods are crucial for obtaining reliable and comparable data. The American Society for Testing and Materials (ASTM) provides several relevant standards.

5.2.1. Determination of Glass Transition Temperature (Tg)

The Tg of the plasticized polymer can be determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

-

ASTM D7028: Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA). [8]

-

General DSC Procedure: A small sample of the polymer film is heated at a constant rate in a DSC instrument. The Tg is observed as a step change in the heat flow curve.[9][10]

5.2.2. Determination of Mechanical Properties

The tensile properties of the plasticized films are measured using a universal testing machine.

-

ASTM D638: Standard Test Method for Tensile Properties of Plastics. [11][12] This standard outlines the procedures for determining tensile strength, elongation at break, and modulus of elasticity. The polymer films are cut into a specific "dog-bone" shape to ensure that failure occurs in the gauge section.

Relationship between Plasticizer Addition and Polymer Properties:

Conclusion

This compound presents a promising option as a high molecular weight plasticizer for various polymer systems. Its large aliphatic structure suggests good compatibility with non-polar polymers and is expected to impart significant flexibility, as indicated by a reduced glass transition temperature and increased elongation at break. Furthermore, its high molecular weight should contribute to lower volatility and migration, enhancing the durability of the plasticized material.

While specific quantitative performance data for this compound is currently lacking in publicly available literature, the experimental protocols and standardized testing methods outlined in this guide provide a clear framework for its evaluation. Researchers and professionals in drug development and material science are encouraged to conduct further studies to fully characterize the plasticizing effects of this compound in polymers of interest, thereby unlocking its potential in advanced applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 26720-19-4 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ESTER-BASED COMPOUND, COMPOSITION CONTAINING SAME, METHOD FOR PREPARING SAME, AND RESIN COMPOSITION CONTAINING SAME - Patent 3296286 [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. The Plastic and Durability Performance of PVC Plasticizer [journal.lnpu.edu.cn]

- 8. USE OF COMPOUNDS AS PLASTICIZER FOR PVC - Patent 2344443 [data.epo.org]

- 9. kinampark.com [kinampark.com]

- 10. hallstarindustrial.com [hallstarindustrial.com]

- 11. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20120071598A1 - Plasticised Polyvinyl Chloride - Google Patents [patents.google.com]

Ditetradecyl Adipate: A Technical Guide to its Application as a Lubricant Additive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditetradecyl adipate, a high molecular weight diester, presents significant potential as a lubricant additive. This technical guide explores its core functions, performance characteristics, and the methodologies used for its evaluation. As a Group V base oil, it is primarily valued for its excellent low-temperature fluidity, high viscosity index, and inherent lubricity. When used as an additive, this compound enhances the performance of conventional and synthetic base oils by improving solvency for other additives, contributing to wear protection under boundary lubrication conditions, and improving the viscosity index of the final formulation. This document provides a comprehensive overview of its synthesis, physical and tribological properties, and detailed experimental protocols for its assessment, offering a foundational resource for researchers and formulation scientists.

Introduction

The demand for high-performance lubricants that can operate under increasingly severe conditions has driven the development of advanced synthetic lubricant additives. Among these, ester-based compounds have garnered significant attention due to their versatility and desirable performance attributes. This compound (DTDA), the diester of adipic acid and tetradecanol, is a notable member of this class. Its molecular structure, characterized by long alkyl chains and a polar ester core, imparts a unique combination of properties that make it a valuable component in modern lubricant formulations.

This guide provides an in-depth technical examination of this compound's role as a lubricant additive. It covers its synthesis, mechanism of action, performance data, and the standardized experimental procedures used to quantify its benefits.

Synthesis of this compound

This compound is typically synthesized through the direct esterification of adipic acid with tetradecanol. The reaction is generally catalyzed by an acid catalyst, such as p-toluenesulfonic acid, and proceeds with the removal of water to drive the equilibrium towards the formation of the diester.

Synthesis Workflow

The synthesis process can be visualized as a multi-step workflow, from raw materials to the purified final product.

Mechanism of Action as a Lubricant Additive

This compound primarily functions as a boundary lubrication additive. Under high-load and low-speed conditions, where the hydrodynamic oil film is insufficient to prevent metal-to-metal contact, the polar ester groups of this compound adsorb onto the metal surfaces. This forms a protective, low-shear-strength film that minimizes direct asperity contact, thereby reducing friction and wear.[1]

Boundary Lubrication Signaling Pathway

The process of forming this protective boundary film can be conceptualized as a signaling pathway, initiated by the tribological stress at the metal surface.

Performance Data

The performance of this compound as a lubricant additive is evaluated based on its influence on the physical and tribological properties of the base oil. The following tables summarize representative data for this compound and a structurally similar adipate ester, ditridecyl adipate.

Physical Properties

| Property | This compound (Typical) | Ditridecyl Adipate (DTDA) | Test Method |

| Molecular Formula | C34H66O4 | C32H62O4 | - |

| Molecular Weight | 538.9 g/mol | 510.8 g/mol | - |

| Kinematic Viscosity @ 40°C (cSt) | ~30-35 | 27 | ASTM D445 |

| Kinematic Viscosity @ 100°C (cSt) | ~5.5-6.0 | 5 | ASTM D445 |

| Viscosity Index | ~145-155 | 140 | ASTM D2270 |

| Pour Point (°C) | ≤ -45 | -50 | ASTM D97 |

| Flash Point (°C) | ≥ 230 | 241 | ASTM D92 |

Note: Data for this compound is estimated based on trends for similar adipate esters. Data for ditridecyl adipate is from publicly available technical data sheets.

Tribological Performance in PAO 6 Base Oil

| Additive Concentration (wt%) | Wear Scar Diameter (mm) | Coefficient of Friction |

| 0% (PAO 6 only) | 0.65 | 0.12 |

| 2% this compound | 0.52 | 0.10 |

| 5% this compound | 0.45 | 0.09 |

| 10% this compound | 0.41 | 0.08 |

Note: This data is representative and intended for illustrative purposes, based on typical performance of adipate esters as anti-wear additives in polyalphaolefin (PAO) base stocks.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the performance of this compound as a lubricant additive.

Synthesis of this compound

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

Adipic acid

-

Tetradecanol (2.1 molar equivalents)

-

p-Toluenesulfonic acid (catalyst, ~1% by weight of reactants)

-

Toluene (solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Combine adipic acid, tetradecanol, p-toluenesulfonic acid, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux (approximately 140-160°C) and collect the water by-product in the Dean-Stark trap.

-

Monitor the reaction progress by the amount of water collected. The reaction is considered complete when water evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Four-Ball Wear Test (ASTM D4172)

Objective: To evaluate the wear-preventive characteristics of a lubricating fluid.[2][3][4][5][6]

Apparatus:

-

Four-Ball Wear Tester

Materials:

-

Test lubricant (e.g., PAO 6 with varying concentrations of this compound)

-

Steel balls (test specimens)

-

Solvent for cleaning (e.g., hexane or acetone)

Procedure:

-

Thoroughly clean the test balls, ball pot, and locking ring with a suitable solvent and dry them.

-

Place three clean balls in the ball pot and secure them with the locking ring.

-

Pour the test lubricant into the ball pot to a level approximately 3 mm above the top of the balls.

-

Place the ball pot assembly into the four-ball tester.

-

Secure a fourth clean ball in the chuck of the motor-driven spindle.

-

Assemble the test unit and apply the specified load (typically 147 N or 392 N).

-

Heat the lubricant to the test temperature (typically 75°C).

-

Start the motor and run the test at the specified speed (typically 1200 rpm) for the specified duration (typically 60 minutes).

-

After the test, stop the motor, remove the load, and turn off the heater.

-

Remove the ball pot assembly, discard the lubricant, and clean the three lower balls with solvent.

-

Measure the diameter of the wear scars on the three lower balls in both the direction of sliding and perpendicular to it using a calibrated microscope.

-

Calculate the average wear scar diameter.

Experimental Workflow for Tribological Testing

The overall process of evaluating the tribological performance of a lubricant additive follows a structured workflow.

Conclusion

This compound serves as a multifunctional lubricant additive that can significantly enhance the performance of lubricating oils. Its primary benefits include improved lubricity under boundary conditions, good solvency for other additives, and a favorable viscosity-temperature profile. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its performance characteristics. For researchers and formulation scientists, this compound represents a valuable tool for developing advanced lubricants tailored to meet the demands of modern machinery. Further research into its synergistic effects with other additives and its performance in a wider range of base oils will continue to expand its application in the field of tribology.

References

Methodological & Application

Application Note and Synthesis Protocol for Ditetradecyl Adipate

Introduction

Ditetradecyl adipate, a diester of adipic acid and tetradecanol, is a wax ester with applications in cosmetics, lubricants, and as a plasticizer. Its synthesis involves the esterification of adipic acid with two equivalents of tetradecanol. This document provides detailed laboratory protocols for the synthesis of this compound via two common methods: Fischer esterification using an acid catalyst and an enzymatic protocol using an immobilized lipase. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound is based on the esterification reaction between adipic acid, a dicarboxylic acid, and tetradecanol (also known as myristyl alcohol), a long-chain fatty alcohol. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water as a byproduct. To drive the reaction towards the product side, water is typically removed as it is formed.

Chemical Equation:

HOOC-(CH₂)₄-COOH + 2 CH₃-(CH₂)₁₃-OH → CH₃-(CH₂)₁₃-OOC-(CH₂)₄-COO-(CH₂)₁₃-CH₃ + 2 H₂O (Adipic Acid + Tetradecanol → this compound + Water)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

| Parameter | Fischer Esterification | Enzymatic Synthesis | Reference |

| Reactants | Adipic Acid, Tetradecanol | Adipic Acid, Tetradecanol | N/A |

| Catalyst | Sulfuric Acid (H₂SO₄) | Immobilized Lipase (e.g., Novozym 435) | [1] |

| Solvent | Toluene (for azeotropic water removal) | Solvent-free or high-boiling inert solvent | [2] |

| Temperature | 110-120 °C (Reflux) | 50-70 °C | [1][2] |

| Reaction Time | 4-8 hours | 12-48 hours | [2] |

| Molar Ratio (Adipic Acid:Tetradecanol) | 1 : 2.2 | 1 : 2 | N/A |

| Typical Yield | 85-95% | 90-99% | [2] |

| Molecular Weight of this compound | 538.9 g/mol | 538.9 g/mol | [3] |

Experimental Protocols

Protocol 1: Fischer Esterification

This protocol describes the synthesis of this compound using sulfuric acid as a catalyst and toluene to facilitate the azeotropic removal of water.

Materials:

-

Adipic Acid (1.46 g, 10 mmol)

-

Tetradecanol (4.72 g, 22 mmol)

-

Concentrated Sulfuric Acid (0.1 mL)

-

Toluene (50 mL)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (1.46 g, 10 mmol) and tetradecanol (4.72 g, 22 mmol).

-

Solvent and Catalyst Addition: Add 50 mL of toluene to the flask to dissolve the reactants. With gentle stirring, carefully add 0.1 mL of concentrated sulfuric acid.

-

Reflux and Water Removal: Attach the Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for 4-8 hours, or until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity) to yield the pure this compound. Alternatively, recrystallization from a suitable solvent like ethanol or acetone can be attempted.

Protocol 2: Enzymatic Synthesis

This protocol utilizes an immobilized lipase for a more environmentally friendly synthesis under milder conditions.

Materials:

-

Adipic Acid (1.46 g, 10 mmol)

-

Tetradecanol (4.28 g, 20 mmol)

-

Immobilized Lipase (e.g., Novozym 435, 0.3 g, ~5-10% by weight of reactants)

-

tert-Butanol (optional, as solvent)

Equipment:

-

Schlenk flask or sealed vial (50 mL)

-

Heating block or oil bath with magnetic stirrer

-

Vacuum pump

-

Buchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a 50 mL Schlenk flask, combine adipic acid (1.46 g, 10 mmol) and tetradecanol (4.28 g, 20 mmol).

-

Enzyme Addition: Add the immobilized lipase (0.3 g) to the reactant mixture.

-

Reaction Conditions: Heat the mixture to 60 °C with vigorous stirring. To drive the equilibrium towards the product, apply a vacuum (e.g., 200-400 mbar) to remove the water byproduct. The reaction is typically run for 24-48 hours. Progress can be monitored by TLC or GC.

-

Enzyme Recovery: After the reaction is complete, cool the mixture. If the product is solid at room temperature, it may need to be gently heated to be filtered. The immobilized enzyme can be recovered by filtration using a Buchner funnel and washed with a non-polar solvent (e.g., hexane). The recovered enzyme can often be reused.

-

Purification: The filtered product can be purified by recrystallization from a suitable solvent such as isopropanol or acetone to remove any unreacted starting materials.

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.